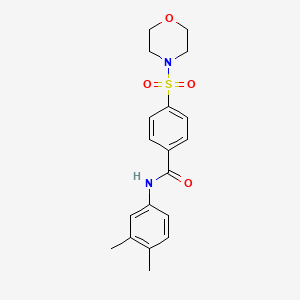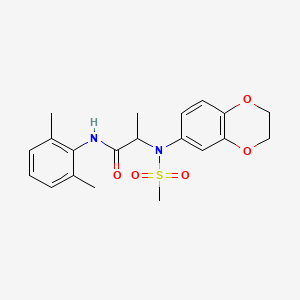
6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is a chemical compound that has been the focus of scientific research due to its potential use in the development of new drugs. This compound is also known as FPMP, and it has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been studied extensively. It has been shown to inhibit the activity of GSK-3β, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This inhibition leads to the activation of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation. Additionally, it has been shown to act as an antagonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3β, which leads to the activation of the Wnt/β-catenin signaling pathway. This activation promotes cell proliferation and differentiation. Additionally, it has been shown to act as an antagonist of the serotonin receptor 5-HT1A, which leads to the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments include its potential use in the development of new drugs for various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research on 6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone. These include further studies on the mechanism of action, the development of new drugs for various diseases, and the determination of the safety and efficacy of this compound. Additionally, future studies could focus on the optimization of the synthesis method to produce higher yields of the compound.
Synthesis Methods
The synthesis of 6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been achieved using several methods, including the reaction of 4-fluorobenzaldehyde with 4-methylpiperazine followed by cyclization with cyanamide. Another method involves the reaction of 4-fluorobenzaldehyde with 4-methylpiperazine followed by the addition of hydroxylamine hydrochloride and then cyclization with cyanamide. These methods have been optimized to produce high yields of the compound.
Scientific Research Applications
6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been the focus of scientific research due to its potential use in the development of new drugs. This compound has been shown to have activity against various diseases, including cancer, Alzheimer's disease, and depression. It has been studied as a potential inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes. Additionally, it has been studied as a potential antagonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
properties
IUPAC Name |
4-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-19-6-8-20(9-7-19)15-17-13(10-14(21)18-15)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOWDSXOGASSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6031129.png)

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(methoxymethyl)piperidine](/img/structure/B6031149.png)
![methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride](/img/structure/B6031155.png)

![5-(4-fluorophenyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6031170.png)
![ethyl 1-[3-(3-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B6031180.png)
![5-(4-methylbenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6031186.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6031202.png)
![1-[1-(2-methylbenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6031212.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6031214.png)